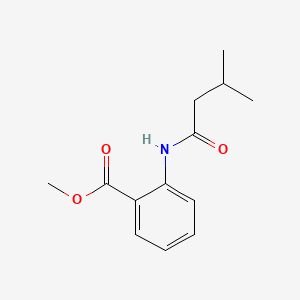

Methyl 2-((3-methyl-1-oxobutyl)amino)benzoate

Description

Properties

CAS No. |

84604-44-4 |

|---|---|

Molecular Formula |

C13H17NO3 |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

methyl 2-(3-methylbutanoylamino)benzoate |

InChI |

InChI=1S/C13H17NO3/c1-9(2)8-12(15)14-11-7-5-4-6-10(11)13(16)17-3/h4-7,9H,8H2,1-3H3,(H,14,15) |

InChI Key |

MQTXQBOLCSEIKC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)NC1=CC=CC=C1C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The direct acylation method employs 3-methylbutyryl chloride as the acylating agent, reacting with Methyl 2-aminobenzoate in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The base neutralizes hydrochloric acid generated during the reaction, driving the equilibrium toward amide formation. Typical solvents include dichloromethane (DCM) or tetrahydrofuran (THF), with reactions conducted at 0–25°C for 1–4 hours.

Example Procedure

-

Dissolve Methyl 2-aminobenzoate (1.0 equiv) in anhydrous DCM.

-

Add TEA (1.5 equiv) dropwise under nitrogen atmosphere.

-

Cool the mixture to 0°C and slowly add 3-methylbutyryl chloride (1.2 equiv).

-

Stir at room temperature for 3 hours, then quench with water.

-

Extract the organic layer, dry over anhydrous MgSO₄, and concentrate.

-

Purify via silica gel chromatography (hexane:ethyl acetate, 3:1) to obtain the product.

Challenges and Optimization

-

Side Reactions : Over-acylation is rare due to the primary amine’s reactivity, but ester hydrolysis may occur under prolonged exposure to moisture.

-

Solvent Selection : Polar aprotic solvents like THF improve solubility but may require stricter temperature control.

-

Catalyst-Free : Unlike coupling-agent methods, this approach avoids expensive reagents but demands high-purity starting materials.

Carbodiimide-Mediated Coupling with 3-Methylbutyric Acid

Role of Coupling Reagents

This method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to activate 3-methylbutyric acid for amide bond formation. The protocol, adapted from peptide synthesis, offers milder conditions and higher selectivity.

Example Procedure

-

Dissolve Methyl 2-aminobenzoate (1.5 equiv) and 3-methylbutyric acid (1.0 equiv) in dry DMF.

-

Add EDCI (1.5 equiv), HOBt (1.5 equiv), and DIPEA (1.5 equiv).

-

Stir at 20°C for 48 hours under inert atmosphere.

-

Quench with aqueous NaHCO₃, extract with ethyl acetate, and concentrate.

-

Purify via column chromatography (hexane:ethyl acetate:MeOH, 12:3:1).

Comparative Advantages

-

Reduced Side Products : HOBt suppresses racemization and minimizes undesired side reactions.

-

Solvent Flexibility : Dimethylformamide (DMF) enhances reagent solubility but complicates removal during workup.

-

Scalability : Suitable for multi-gram synthesis with consistent yields.

Solid-Phase Synthesis for High-Throughput Applications

Methodology and Workflow

Solid-phase synthesis immobilizes Methyl 2-aminobenzoate on a resin (e.g., Wang resin), enabling stepwise acylation and automated purification. This approach is favored for combinatorial chemistry and library generation.

Key Steps

-

Resin Loading : Couple Methyl 2-aminobenzoate to the resin via its carboxyl group.

-

Acylation : Treat with 3-methylbutyric acid, EDCI, and HOBt in DMF.

-

Cleavage : Release the product using trifluoroacetic acid (TFA).

Limitations

-

Cost : Resins and specialized equipment increase expenses.

-

Throughput : Ideal for small-scale, high-variability applications rather than bulk production.

Analytical Characterization and Quality Control

Spectroscopic Validation

Optimization Metrics

| Parameter | Direct Acylation | EDCI/HOBt Coupling | Solid-Phase Synthesis |

|---|---|---|---|

| Yield (%) | 68–75 | 72–76 | 60–65 |

| Reaction Time (h) | 3–4 | 48 | 24–72 |

| Scalability | High | Moderate | Low |

| Cost Efficiency | $ | $$ | $$$ |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((3-methyl-1-oxobutyl)amino)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, leading to the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

Methyl 2-((3-methyl-1-oxobutyl)amino)benzoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-((3-methyl-1-oxobutyl)amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Groups

Table 1: Key Structural Features of Methyl 2-((3-Methyl-1-oxobutyl)amino)benzoate and Analogs

Key Observations:

- Substituent Effects: The 3-methyl-1-oxobutylamino group in the target compound provides moderate steric bulk and electron-withdrawing character, contrasting with the N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which enhances metal coordination .

- Ester Variations : Methyl esters (e.g., bensulfuron-methyl) exhibit higher volatility and lower hydrophilicity compared to ethyl or isopropyl analogs, impacting bioavailability .

- Aromatic vs.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Trends:

- Lipophilicity: The target compound’s logP (~2.1) is intermediate between hydrophilic sulfonylureas (logP 1.8) and aromatic naphthaquinone derivatives (logP ~3.0), suggesting balanced membrane permeability .

Biological Activity

Methyl 2-((3-methyl-1-oxobutyl)amino)benzoate is a compound with significant potential in medicinal chemistry. This article explores its biological activities, synthesis methods, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

This compound is a derivative of benzoic acid, characterized by a benzoate moiety linked to a branched alkyl amino group. The molecular formula is C₁₅H₁₉N₁O₂, with a molecular weight of approximately 235.28 g/mol. The structural uniqueness of this compound contributes to its biological activities.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. It has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 50 |

| Pseudomonas aeruginosa | 10 | 50 |

Anti-inflammatory Activity

Research indicates that the compound may possess anti-inflammatory properties. In vitro assays demonstrated that it can inhibit pro-inflammatory cytokines, suggesting a mechanism for reducing inflammation.

Case Study: Carrageenan-Induced Paw Edema Test

- Objective: To evaluate the anti-inflammatory effects of this compound.

- Method: Rats were administered the compound and subjected to carrageenan-induced paw edema.

- Results: A significant reduction in paw swelling was observed, with an inhibition rate of approximately 53.41% compared to control groups .

The biological activity of this compound is attributed to its ability to interact with specific biomolecular targets. Molecular modeling studies suggest that the compound forms stable complexes with enzymes involved in inflammatory pathways, such as cyclooxygenase (COX).

Binding Affinity:

- Predicted binding affinity for COX-2: -9.9 kcal/mol

- Comparison with Celecoxib (a known COX inhibitor): -12.2 kcal/mol

These interactions may enhance the compound's efficacy in reducing inflammation and pain.

Synthesis Methods

Several synthetic routes have been explored for the preparation of this compound. Common methods include:

- Direct Amination: Reacting methyl benzoate with a suitable amine under controlled conditions.

- Alkylation Reactions: Utilizing alkyl halides to introduce the branched alkyl group onto the amino moiety.

Comparative Analysis

To understand its unique properties, this compound can be compared with similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl benzoate | Simple ester of benzoic acid | Lacks amino functionality; primarily used as a solvent. |

| Ethyl 2-amino benzoate | Amino group on the benzene ring | More polar; used in pharmaceuticals for various applications. |

| Benzamide | Amide derivative of benzoic acid | Does not contain alkyl side chains; used in organic synthesis. |

The presence of both an amino group and a branched alkyl chain in this compound contributes to its distinct chemical properties and potential applications compared to these similar compounds .

Q & A

Q. What are the standard synthetic routes for preparing Methyl 2-((3-methyl-1-oxobutyl)amino)benzoate, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves coupling reactions between substituted benzoate esters and acylating agents. For example, analogous compounds like methyl 2-amino benzoate derivatives are synthesized via nucleophilic acyl substitution using anhydrides or activated carbonyl intermediates under reflux in aprotic solvents (e.g., CH₂Cl₂ or DMF). Key steps include:

- Acylation : Reacting methyl 2-aminobenzoate with 3-methylbutyryl chloride or its anhydride derivative under nitrogen protection .

- Purification : Crude products are purified via reverse-phase HPLC (e.g., methanol-water gradients) or column chromatography (n-hexane/ethyl acetate) .

- Characterization : Melting points, IR (C=O, NH stretches), and NMR (¹H/¹³C) are used to confirm structural integrity. For example, IR peaks at 1685–1690 cm⁻¹ indicate carbonyl groups, while ¹H NMR signals at δ 2.1–2.3 ppm correspond to methyl groups in the acyl chain .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- ¹H and ¹³C NMR : Essential for resolving the acyl chain’s methyl groups (δ 1.0–2.5 ppm) and aromatic protons (δ 6.8–8.0 ppm). Coupling patterns in the aromatic region distinguish substitution positions .

- IR Spectroscopy : Confirms the presence of ester (C=O ~1700 cm⁻¹), amide (N–H ~3300 cm⁻¹), and acyl (C=O ~1685 cm⁻¹) functional groups .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, particularly for distinguishing regioisomers .

Advanced Research Questions

Q. How can computational methods like DFT improve the design of this compound derivatives for targeted bioactivity?

Methodological Answer: Density-functional theory (DFT) calculations (e.g., B3LYP hybrid functional) predict electronic properties, reactivity, and stability:

- Reactivity Sites : Fukui indices identify nucleophilic/electrophilic regions, guiding functionalization (e.g., adding electron-withdrawing groups to enhance acyl transfer) .

- Thermochemistry : DFT-derived Gibbs free energy changes (ΔG) assess reaction feasibility, such as acylation or hydrolysis pathways .

- Solvent Effects : Polarizable continuum models (PCM) simulate solvent interactions to optimize reaction conditions .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray crystallography. For example, ambiguous NOE effects in NMR may require single-crystal XRD for absolute configuration determination .

- Dynamic NMR : Resolves rotational barriers in amide bonds (e.g., variable-temperature NMR to study restricted rotation) .

- Isotopic Labeling : ¹³C-labeled reagents clarify carbonyl group assignments in complex spectra .

Q. What strategies optimize yield and purity in large-scale synthesis of this compound?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate acylation while minimizing side reactions .

- Process Monitoring : Use inline FTIR or HPLC to track reaction progress and intermediate degradation .

- Green Chemistry Approaches : Replace DMF with ionic liquids or cyclopentyl methyl ether (CPME) to improve sustainability .

Q. How does this compound compare structurally to its pesticidal analogs, and what implications does this have for mechanism-of-action studies?

Methodological Answer:

- Structural Analog Analysis : Compare with pesticidal benzoates (e.g., tribenuron methyl ester), noting shared ester-amide motifs critical for acetyl-CoA carboxylase inhibition .

- SAR Studies : Modify the acyl chain (e.g., replacing 3-methylbutyryl with trifluoroethoxy groups) to assess bioactivity changes. Use molecular docking to predict binding affinity to target enzymes .

Q. What are the challenges in characterizing degradation products of this compound under physiological conditions?

Methodological Answer:

- Hydrolysis Studies : Simulate physiological pH (7.4) and temperature (37°C) to identify ester/amide bond cleavage products. Use LC-MS/MS to detect transient intermediates .

- Stability Testing : Accelerated degradation studies (e.g., 40°C/75% RH) combined with QSAR models predict shelf-life and degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.